1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
CAS No.: 1306605-76-4
Cat. No.: VC3005247
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - 1306605-76-4](/images/structure/VC3005247.png)
Specification
CAS No. | 1306605-76-4 |
---|---|
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3 |
Standard InChI Key | GIESVPZIZYUYFU-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC2=C(N1C)CCNC2 |
Canonical SMILES | CC(C)C1=NC2=C(N1C)CCNC2 |
Introduction
Structural Characteristics and Chemical Identity
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic organic compound characterized by a bicyclic system comprising an imidazole ring fused with a partially saturated pyridine ring. The molecular structure bears a methyl substituent at position 1 of the imidazole ring and an isopropyl (propan-2-yl) group at position 2 . This compound is also known by the alternative name 1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, reflecting its structural composition .
Molecular Identifiers and Chemical Properties
The compound is defined by several key molecular identifiers that uniquely characterize its structure and properties:
Table 1. Molecular Identifiers and Basic Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇N₃ |
SMILES Notation | CC(C)C1=NC2=C(N1C)CCNC2 |
InChI | InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3 |
InChIKey | GIESVPZIZYUYFU-UHFFFAOYSA-N |
Molecular Weight | 179.26 g/mol* |
*Calculated based on molecular formula
The compound features three nitrogen atoms strategically positioned within its structure, contributing to its potential hydrogen bonding capabilities and possible biological interactions . The saturated portion of the pyridine ring (positions 4, 5, 6, and 7) provides conformational flexibility to the molecule, which may influence its three-dimensional arrangement and receptor-binding properties.
Mass Spectrometry and Collision Cross Section Data
Mass spectrometry data provides valuable information for the identification and characterization of this compound. Predicted collision cross-section (CCS) values for various adducts of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are particularly useful for analytical purposes.
Table 2. Predicted Mass Spectrometry Data and Collision Cross Sections
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 180.14952 | 142.0 |
[M+Na]⁺ | 202.13146 | 153.1 |
[M+NH₄]⁺ | 197.17606 | 150.0 |
[M+K]⁺ | 218.10540 | 149.1 |
[M-H]⁻ | 178.13496 | 142.1 |
[M+Na-2H]⁻ | 200.11691 | 145.4 |
[M]⁺ | 179.14169 | 143.4 |
[M]⁻ | 179.14279 | 143.4 |
Structure-Property Relationships and Comparative Analysis
Understanding the structure-property relationships of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine requires comparative analysis with structurally related compounds whose properties have been more extensively characterized.
Comparison with Analogous Compounds
The closely related compound 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride differs from our target molecule primarily in the absence of the isopropyl substituent at position 2 and the presence of a hydrochloride salt form . This structurally simpler analog provides a reference point for understanding how the additional isopropyl group might influence the physicochemical and biological properties of our compound of interest.
Research on various substituted tetrahydroimidazo[4,5-c]pyridines has revealed that:
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The introduction of bulky substituents at position C4 can lead to decreased biological activity due to steric hindrance
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N5-benzyl substitution significantly enhances activity compared to unsubstituted analogs
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Cyclization appears to confer beneficial conformational preorganization compared to acyclic derivatives
These observations suggest that the specific substitution pattern in 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine likely influences its receptor-binding properties and potential biological activity in distinct ways.
Physicochemical Property Predictions
Based on its structural features, 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is expected to exhibit moderate lipophilicity due to the presence of the isopropyl group, balanced by the hydrophilic character conferred by the nitrogen atoms. This balance of lipophilic and hydrophilic properties may influence its membrane permeability, solubility profile, and absorption characteristics in biological systems.
The secondary amine at position 6 of the tetrahydropyridine ring represents a potential hydrogen bond donor site, while the nitrogen atoms in the imidazole ring could serve as hydrogen bond acceptors. These features potentially contribute to specific molecular recognition interactions with biological targets.
Research Status and Future Directions
The current research landscape for 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine appears limited, with no specific literature or patent data directly addressing this compound according to available databases . This gap presents both challenges and opportunities for future investigations.
Knowledge Gaps and Research Opportunities
Several aspects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine remain unexplored and warrant further investigation:
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Optimized synthetic methodologies specifically tailored for this compound
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Detailed spectroscopic characterization (NMR, IR, UV-Vis)
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Experimental determination of physical properties (solubility, partition coefficient, pKa)
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Systematic evaluation of biological activities and therapeutic potential
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Structure-activity relationship studies with systematically varied substituents
Given the biological activities demonstrated by related compounds, screening 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against various biological targets could reveal novel therapeutic applications.
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